Cas no 2171680-37-6 (4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{(3-Chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and organic synthesis. Its structure incorporates both Fmoc (9-fluorenylmethoxycarbonyl) and 3-chloropyridin-2-ylmethylcarbamoyl groups, enabling selective protection and deprotection strategies in multi-step syntheses. The Fmoc moiety provides orthogonal amine protection, while the chloropyridine group may serve as a directing or functionalizing handle in further modifications. The butanoic acid terminus enhances solubility in polar solvents, facilitating purification. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the construction of complex heterocyclic scaffolds, offering precise control over sequential reactions. Its stability under standard Fmoc deprotection conditions makes it suitable for automated synthesis protocols.
4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171680-37-6 structure
商品名:4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS番号:2171680-37-6
MF:C26H24ClN3O5
メガワット:493.938865661621
CID:5995753
PubChem ID:165536388

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2171680-37-6
    • 4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1475138
    • インチ: 1S/C26H24ClN3O5/c27-21-10-5-13-28-23(21)14-29-25(33)22(11-12-24(31)32)30-26(34)35-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-10,13,20,22H,11-12,14-15H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: DISPZKXMLQSDRO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CN=C1CNC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 493.1404486g/mol
  • どういたいしつりょう: 493.1404486g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 731
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1475138-0.05g
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
0.05g
$2829.0 2023-06-06
Enamine
EN300-1475138-50mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
50mg
$2829.0 2023-09-29
Enamine
EN300-1475138-0.5g
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
0.5g
$3233.0 2023-06-06
Enamine
EN300-1475138-10.0g
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
10g
$14487.0 2023-06-06
Enamine
EN300-1475138-2500mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
2500mg
$6602.0 2023-09-29
Enamine
EN300-1475138-5000mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
5000mg
$9769.0 2023-09-29
Enamine
EN300-1475138-10000mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
10000mg
$14487.0 2023-09-29
Enamine
EN300-1475138-100mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
100mg
$2963.0 2023-09-29
Enamine
EN300-1475138-500mg
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
500mg
$3233.0 2023-09-29
Enamine
EN300-1475138-1.0g
4-{[(3-chloropyridin-2-yl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171680-37-6
1g
$3368.0 2023-06-06

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid: A Comprehensive Overview

4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, commonly referred to by its CAS number CAS 2171680-37-6, is a complex organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates a pyridine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in peptide synthesis, bioconjugation, and as a precursor for various biologically active compounds.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, amide bond formations, and protecting group strategies. The Fmoc group, which is a well-known protecting group in peptide chemistry, plays a crucial role in stabilizing the amine functionality during the synthesis process. Recent advancements in protecting group chemistry have enabled more efficient and selective methods for incorporating the Fmoc group into complex molecules like this one.

One of the most notable features of this compound is its potential as a building block for peptide-based drugs. The pyridine ring with a chlorine substituent introduces electronic effects that can modulate the reactivity and selectivity of the molecule in various biochemical environments. Additionally, the butanoic acid backbone provides flexibility and compatibility with common peptide coupling reagents.

Recent studies have highlighted the importance of such compounds in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. For instance, researchers have explored the use of similar compounds as inhibitors of specific enzymes involved in disease progression. The ability to fine-tune the chemical structure to enhance bioavailability and reduce off-target effects has made this compound a valuable asset in drug discovery pipelines.

In terms of applications, this compound has shown promise in both academic research and industrial settings. Its use as a precursor for more complex molecules has been documented in several high-profile scientific journals, underscoring its significance in modern organic synthesis.

The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are often employed to confirm its structure and purity.

In conclusion, 4-{(3-chloropyridin-2-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS 2171680-37-6) is a multifaceted compound with wide-ranging applications in medicinal chemistry and drug discovery. Its unique structure, combined with recent advancements in synthetic methodologies, positions it as an invaluable tool for researchers aiming to develop innovative therapeutic agents.

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